3,5-Bis(dimethylamino)benzamide
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Description
Synthesis Analysis
The synthesis of 3,5-Bis(dimethylamino)benzamide and related compounds involves complex reactions and methodologies. For example, bis(dimethylamino)porphyrazines have been synthesized through base-catalyzed cross-condensation reactions, highlighting a method that could be adapted for synthesizing similar compounds (Montalban et al., 2000). Moreover, the synthesis of benzamide derivatives from 2-substituted 1,3-bis(dimethylamino)-trimethinium salts suggests a pathway for creating diverse benzamide compounds, including 3,5-Bis(dimethylamino)benzamide (Mehranpour & Zahiri, 2014).
Molecular Structure Analysis
The molecular structure of 3,5-Bis(dimethylamino)benzamide and its analogs has been extensively studied, revealing the importance of their extended pi-conjugation and substitution patterns. For instance, the X-ray structures of unsymmetrical porphyrazines provide insights into the cis-type substitution pattern, which could be relevant for understanding the structural nuances of 3,5-Bis(dimethylamino)benzamide (Montalban et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of 3,5-Bis(dimethylamino)benzamide is influenced by its functional groups and molecular structure. The photochemical heterolysis of related benzyl alcohols and esters, for instance, demonstrates the generation of benzyl cations with low-energy triplet states, indicating potential reactive intermediates that could be involved in the chemical behavior of 3,5-Bis(dimethylamino)benzamide (Perrotta, Winter & Falvey, 2011).
Physical Properties Analysis
The physical properties of 3,5-Bis(dimethylamino)benzamide derivatives, such as solubility and thermal stability, are crucial for their application in various domains. Polyamides derived from related compounds have shown excellent solubility in polar solvents and high thermal stability, which could be indicative of the physical properties of 3,5-Bis(dimethylamino)benzamide (Liaw et al., 2002).
Chemical Properties Analysis
The chemical properties of 3,5-Bis(dimethylamino)benzamide, including its reactivity and interactions with other molecules, are fundamental for its utility in chemical synthesis and potential applications. Research into reactions of enaminones and related compounds with N,N-dimethylacetamide dimethyl acetal provides insights into one-pot metal-free synthesis of benzene derivatives, which may relate to the chemical properties of 3,5-Bis(dimethylamino)benzamide (Prek et al., 2014).
Future Directions
properties
IUPAC Name |
3,5-bis(dimethylamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13(2)9-5-8(11(12)15)6-10(7-9)14(3)4/h5-7H,1-4H3,(H2,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVREPXTWUBIFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C(=O)N)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640991 |
Source
|
Record name | 3,5-Bis(dimethylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(dimethylamino)benzamide | |
CAS RN |
120338-77-4 |
Source
|
Record name | 3,5-Bis(dimethylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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